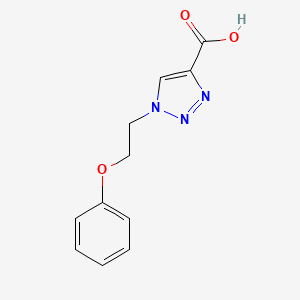
6-Amino-6-deoxy-D-galactopyranose HCl
Overview
Description
6-Amino-6-deoxy-D-galactopyranose hydrochloride is a modified sugar molecule derived from D-galactose. This compound is characterized by the replacement of a hydroxyl group with an amino group at the sixth carbon position, and the addition of a hydrochloride group. It is a versatile building block in carbohydrate chemistry and has significant applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-6-deoxy-D-galactopyranose hydrochloride typically involves the modification of D-galactoseThe final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often employs scalable and robust synthetic routes. The process may involve the use of protecting groups and incremental chemical modifications to achieve the desired product. The synthesis is designed to be efficient and cost-effective, suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Amino-6-deoxy-D-galactopyranose hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino group can participate in substitution reactions, forming derivatives such as amides and sulfonamides.
Common Reagents and Conditions
Common reagents used in these reactions include nitrosyl chloride for oxidation, zinc dust for reduction, and various acids for substitution reactions. The conditions are typically mild to preserve the integrity of the sugar moiety .
Major Products Formed
The major products formed from these reactions include oximes, nitroso derivatives, amides, and sulfonamides. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
6-Amino-6-deoxy-D-galactopyranose hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-amino-6-deoxy-D-galactopyranose hydrochloride involves its interaction with specific molecular targets and pathways. The amino group allows for the formation of hydrogen bonds and electrostatic interactions with biological molecules. This can influence various biochemical pathways, including those involved in antimicrobial activity and glycosylation processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
6-Amino-6-deoxy-D-glucopyranose: Another amino sugar with similar properties but derived from D-glucose.
2-Amino-2-deoxy-D-galactopyranose: Differing by the position of the amino group, this compound has distinct chemical and biological properties.
Uniqueness
6-Amino-6-deoxy-D-galactopyranose hydrochloride is unique due to its specific structural modifications, which confer distinct chemical reactivity and biological activity. Its ability to form various derivatives makes it a valuable tool in synthetic chemistry and biomedical research .
Properties
IUPAC Name |
(3R,4S,5R,6R)-6-(aminomethyl)oxane-2,3,4,5-tetrol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-1-2-3(8)4(9)5(10)6(11)12-2;/h2-6,8-11H,1,7H2;1H/t2-,3+,4+,5-,6?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQIWWAEPCTDEU-HLTNBIPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B1462048.png)



![(1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine](/img/structure/B1462055.png)


![N-[(2,4-difluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462059.png)
![N-[(3-bromophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462060.png)
![(1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine](/img/structure/B1462061.png)


amine](/img/structure/B1462067.png)
![Methyl 3-[(3-fluorophenyl)amino]propanoate](/img/structure/B1462068.png)
